molecular formula C10H12N2O4 B5198887 N-(2-hydroxypropyl)-3-nitrobenzamide

N-(2-hydroxypropyl)-3-nitrobenzamide

Cat. No.: B5198887
M. Wt: 224.21 g/mol
InChI Key: YQJFVIZDWWNEKR-UHFFFAOYSA-N
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Description

N-(2-Hydroxypropyl)-3-nitrobenzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the meta position of the aromatic ring and a 2-hydroxypropyl substituent on the amide nitrogen. Characterization typically involves spectroscopic methods (¹H/¹³C NMR, IR) and elemental analysis .

Properties

IUPAC Name

N-(2-hydroxypropyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-7(13)6-11-10(14)8-3-2-4-9(5-8)12(15)16/h2-5,7,13H,6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJFVIZDWWNEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-3-nitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of a hydroxypropyl group. One common method includes the nitration of benzamide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position. The resulting 3-nitrobenzamide is then reacted with 2-chloropropanol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxy group.

Major Products

    Oxidation: Formation of N-(2-oxopropyl)-3-nitrobenzamide.

    Reduction: Formation of N-(2-hydroxypropyl)-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxypropyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxypropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules. Pathways involved may include oxidative stress response and modulation of enzyme activity.

Comparison with Similar Compounds

a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Substituent : Methyl (-CH₃) at the meta position.
  • Impact : Methyl is electron-donating, reducing ring electrophilicity compared to the nitro group.
  • Application : Used as an N,O-bidentate directing group in C–H functionalization due to its ability to coordinate with transition metals .
  • Key Difference : The nitro group in this compound likely increases substrate reactivity in electrophilic substitution or oxidation reactions.

b) N-(2-Hydroxy-2-methylpropyl)-3-methoxybenzamide ()

  • Substituent : Methoxy (-OCH₃) at the meta position.
  • Impact : Methoxy is strongly electron-donating, opposing the electron-withdrawing nitro group. This alters solubility and electronic distribution.
  • Application : Methoxy derivatives are often used in medicinal chemistry for enhanced bioavailability, whereas nitro groups may favor catalytic applications .

c) 2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide ()

  • Substituent : Bromo (-Br) at the ortho position.
  • Impact : Bromo acts as a leaving group, enabling nucleophilic substitution. The nitro group, in contrast, stabilizes negative charge in intermediates.
  • Application : Brominated derivatives are precursors in cross-coupling reactions, whereas nitro-substituted benzamides may participate in reduction or cyclization pathways .

Variations in the Hydroxyalkyl Chain

a) Branched vs. Linear Chains

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () has a bulky 2-hydroxy-1,1-dimethylethyl group, creating steric hindrance that may slow reactions but improve selectivity.

b) Complex Side Chains

  • The compound in includes an ethylamino-oxoethyl chain with a tetrahydrofuran moiety, enabling applications in solid-phase synthesis of ω-lactones and 1,2-oxazines. This contrasts with the simpler hydroxypropyl group in the target compound, which prioritizes synthetic versatility over specialized functionality .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Aromatic Substituent Hydroxyalkyl Chain Key Application Reference
This compound 3-NO₂ Linear 2-hydroxypropyl Catalysis, directing groups
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ Branched dimethylethyl Metal-catalyzed C–H activation
N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide 3-OCH₃ Branched methylpropyl Medicinal chemistry intermediates
2-Bromo-N-(hydroxy-naphthyloxy-propyl)benzamide 2-Br Bulky naphthyloxy Cross-coupling precursors

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